N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide
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Overview
Description
N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, has garnered interest for its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction conditions often require a solvent such as ethanol and a catalyst like iodine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The compound’s thiocarbonyl group plays a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carboxamide
- N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-thiol
- N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-sulfonamide
Uniqueness
N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide is unique due to its thiocarbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
CAS No. |
923275-58-5 |
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Molecular Formula |
C9H17N3S |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
N,N-diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide |
InChI |
InChI=1S/C9H17N3S/c1-4-12(5-2)9(13)8-7(3)6-10-11-8/h7-8H,4-6H2,1-3H3 |
InChI Key |
ANKWTLBGSOAPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)C1C(CN=N1)C |
Origin of Product |
United States |
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